molecular formula C8H10O3 B8776555 5-Ethoxyresorcinol CAS No. 28334-98-7

5-Ethoxyresorcinol

Cat. No.: B8776555
CAS No.: 28334-98-7
M. Wt: 154.16 g/mol
InChI Key: NCKTXJDJNMSYDR-UHFFFAOYSA-N
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Description

5-Ethoxyresorcinol (CAS: Not explicitly provided) is a substituted resorcinol derivative characterized by an ethoxy (-OCH₂CH₃) group at the 5-position of the benzene ring. Its molecular formula is C₈H₁₀O₃ (inferred from structural analogs), with a molecular weight of 154.16 g/mol. Resorcinol derivatives are widely studied for their biological activity, including antimicrobial, antioxidant, and enzyme-inhibitory properties. The ethoxy substituent likely enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy), influencing solubility and interaction with biological targets.

Properties

CAS No.

28334-98-7

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

5-ethoxybenzene-1,3-diol

InChI

InChI=1S/C8H10O3/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,9-10H,2H2,1H3

InChI Key

NCKTXJDJNMSYDR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxyresorcinol typically involves the ethylation of resorcinol. One common method is the reaction of resorcinol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

C6H4(OH)2+C2H5IC6H3(OH)2(OC2H5)+HI\text{C}_6\text{H}_4(\text{OH})_2 + \text{C}_2\text{H}_5\text{I} \rightarrow \text{C}_6\text{H}_3(\text{OH})_2(\text{OC}_2\text{H}_5) + \text{HI} C6​H4​(OH)2​+C2​H5​I→C6​H3​(OH)2​(OC2​H5​)+HI

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxyresorcinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydroxy derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Formation of 5-ethoxy-1,3-benzoquinone.

    Reduction: Formation of 5-ethoxy-1,3

Comparison with Similar Compounds

Structural and Physical Properties

Substituted resorcinols differ primarily in their substituent groups, which significantly affect their physical and chemical properties. Below is a comparative analysis:

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Boiling Point (°C) Key References
5-Ethoxyresorcinol Not provided C₈H₁₀O₃ 154.16 (calculated) -OCH₂CH₃ (5-position) Not available Not available Inferred
5-Methoxyresorcinol 2174-64-3 C₇H₈O₃ 140.14 -OCH₃ (5-position) 80.3 145–146 (0.5 Torr)
Hexylresorcinol 136-77-6 C₁₂H₁₈O₂ 194.27 -C₆H₁₃ (4-position) Not provided Not provided
5-Heptylresorcinol Not provided C₁₃H₂₀O₂ 208.30 (calculated) -C₇H₁₅ (5-position) Not available Not available

Key Observations :

  • Substituent Effects: 5-Methoxyresorcinol has a smaller alkoxy group (-OCH₃), resulting in a lower molecular weight and higher polarity compared to this compound. Its melting point (80.3°C) suggests moderate crystallinity . Hexylresorcinol (4-hexyl substituent) has a long alkyl chain, increasing lipophilicity and likely reducing water solubility. This property is exploited in topical antiseptics and preservatives . this compound bridges these extremes, with intermediate lipophilicity that may enhance membrane permeability in biological systems.

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